1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a pyrrole ring
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound, also known as STAT3-IN-7, inhibits the phosphorylation of STAT3 . It induces the deactivation of STAT3 in a SHP-1-dependent manner .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting the phosphorylation of STAT3, it disrupts the activation of this pathway, leading to changes in the transcription of genes regulated by STAT3 . The downstream effects of this disruption can include the induction of apoptosis (cell death), which is why this compound has potential anti-cancer properties .
Result of Action
The primary result of the action of this compound is the induction of apoptosis . By inhibiting STAT3, it disrupts the normal functioning of cells, leading to cell death . This is particularly relevant in the context of cancer cells, where the inhibition of STAT3 can help control the growth and proliferation of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature. For instance, the presence of SHP-1 is necessary for the compound to induce the deactivation of STAT3 . Additionally, extreme pH or temperature conditions could potentially affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: The key step involves a condensation reaction between 4-chloro-3-(trifluoromethyl)benzaldehyde and 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Known for its analgesic potential.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSLEOWUWJBCTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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